1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
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Description
1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C25H18F6N4O2 and its molecular weight is 520.435. The purity is usually 95%.
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Scientific Research Applications
Polymorphism and Solubility Enhancement
Research has explored the polymorphs of similar benzodiazepine derivatives, investigating their crystalline forms to enhance solubility and bioavailability. For instance, studies on YM022, a closely related compound, have identified alpha and beta crystalline forms obtained through recrystallization, alongside amorphous forms produced by spray drying. These forms showed varying solubility and bioavailability, with solid dispersion methods enhancing these properties for better therapeutic outcomes (Yano et al., 1996).
Solid Dispersion Systems
Further investigations into YM022's physicochemical and pharmaceutical properties through solid dispersion (SD) systems have demonstrated the production of colloidal particles that remain stable and exhibit good absorption in vivo. These findings suggest potential improvements in the delivery of poorly water-soluble drugs (Yano et al., 1996).
Anticancer Potential
Urea derivatives, including those with structural similarities to the queried compound, have been studied for their anticancer properties. For example, certain 1-aryl-3-(2-chloroethyl) ureas have demonstrated cytotoxic effects against human adenocarcinoma cells in vitro, showcasing the potential for developing new anticancer agents (Gaudreault et al., 1988).
Inhibition of Translation Initiation
Symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, inhibiting cancer cell proliferation. This highlights a promising avenue for the development of non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).
Organocatalysis
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been emphasized for its significant role in organocatalysis, aiding in various organic transformations. The compound's functionality in stabilizing partially developing negative charges through double hydrogen bonding underscores its utility in promoting organic reactions (Zhang et al., 2014).
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F6N4O2/c1-35-19-10-6-5-9-18(19)20(14-7-3-2-4-8-14)33-21(22(35)36)34-23(37)32-17-12-15(24(26,27)28)11-16(13-17)25(29,30)31/h2-13,21H,1H3,(H2,32,34,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNDJIJKLNACK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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